

In Silico Prediction of 3-Chloroisothiazole-4-sulfonamide Properties: A Technical Guide

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Compound of Interest

Compound Name: 3-Chloroisothiazole-4-sulfonamide

Cat. No.: B2412201

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Introduction

In the landscape of modern drug discovery and development, the ability to predict the properties of novel chemical entities in the early stages is paramount. In silico computational methods provide a rapid, cost-effective, and resource-efficient alternative to traditional high-throughput screening. By leveraging sophisticated algorithms and models, researchers can forecast a molecule's physicochemical characteristics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potential biological activities before synthesis. This proactive approach significantly reduces late-stage attrition rates, saving time and financial resources.^[1]

This technical guide focuses on the in silico characterization of **3-Chloroisothiazole-4-sulfonamide**, a molecule combining the isothiazole and sulfonamide scaffolds, both of which are prevalent in medicinally active compounds.^{[2][3]} Sulfonamides are known for a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.^{[4][5]} This document provides a comprehensive overview of its predicted properties, the methodologies used for these predictions, and the experimental protocols required for their subsequent validation.

Predicted Physicochemical and Pharmacokinetic Properties

The foundational step in evaluating a potential drug candidate is the prediction of its fundamental physicochemical and pharmacokinetic properties. These characteristics are crucial determinants of a molecule's behavior in a biological system. The following tables summarize the predicted properties for **3-Chloroisothiazole-4-sulfonamide**, generated using a consensus of established in silico models such as SwissADME, pkCSM, and admetSAR.[\[1\]](#)
[\[6\]](#)

Table 1: Predicted Physicochemical Properties

Property	Predicted Value	Method/Model	Significance
Molecular Formula	C ₃ H ₂ ClN ₃ O ₂ S ₂	-	Basic molecular identity
Molecular Weight	215.68 g/mol	-	Influences diffusion and transport
LogP (Octanol/Water)	0.85	Consensus (ALOGP, XLOGP3)	Lipophilicity; affects solubility and permeability
Water Solubility (LogS)	-2.50	ALOGPS, ESOL	Bioavailability and formulation
pKa (acidic)	6.75	ACD/Labs, ChemAxon	Ionization state at physiological pH
Topological Polar Surface Area	95.8 Å ²	Ertl algorithm	Membrane permeability
H-Bond Donors	2	Molecular structure	Interaction potential with biological targets
H-Bond Acceptors	4	Molecular structure	Interaction potential with biological targets

Table 2: Predicted Pharmacokinetic (ADME) Properties

ADME Parameter	Predicted Value/Class	Method/Model	Implication
Absorption			
Human Intestinal Absorption	High (>90%)	admetSAR	Potential for good oral bioavailability
Caco-2 Permeability (logPapp)	0.95 cm/s	pkCSM	High permeability across intestinal epithelium
P-glycoprotein Substrate	No	SwissADME, pkCSM	Low probability of active efflux
Distribution			
Volume of Distribution (VDss)	0.25 L/kg	pkCSM	Primarily distributed in extracellular fluid
Blood-Brain Barrier (BBB) Permeability	Low (LogBB < -1)	admetSAR, pkCSM	Unlikely to cross the BBB
Plasma Protein Binding	~85%	pkCSM	Moderate binding, affecting free drug concentration
Metabolism			
CYP2D6 Inhibitor	No	SwissADME, pkCSM	Low risk of drug-drug interactions
CYP3A4 Inhibitor	No	SwissADME, pkCSM	Low risk of drug-drug interactions
Excretion			
Total Clearance (CLtot)	0.35 mL/min/kg	pkCSM	Moderate rate of elimination from the body

Renal OCT2 Substrate	Yes	pkCSM	Potential for renal excretion via transporters
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Table 3: Predicted Toxicological Properties

Toxicity Endpoint	Predicted Result	Method/Model	Significance
AMES Mutagenicity	Non-mutagenic	PreADMET	Low risk of carcinogenicity
hERG I Inhibitor	No	pkCSM, PreADMET	Low risk of cardiac toxicity
Hepatotoxicity	Low probability	PreADMET	Low risk of liver damage
Skin Sensitization	Low probability	pkCSM	Low risk of allergic reactions upon skin contact

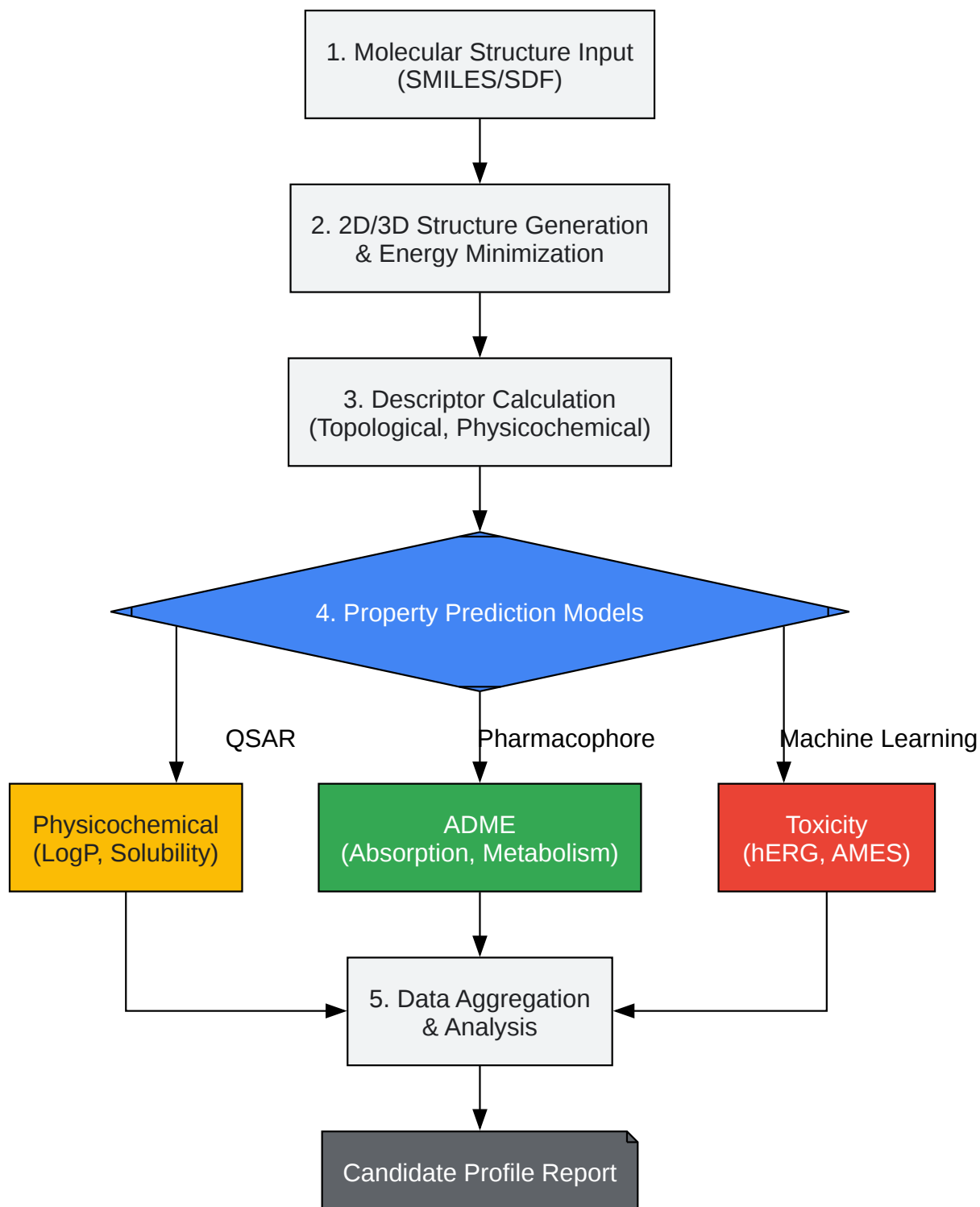
Table 4: Drug-Likeness and Lead-Likeness Evaluation

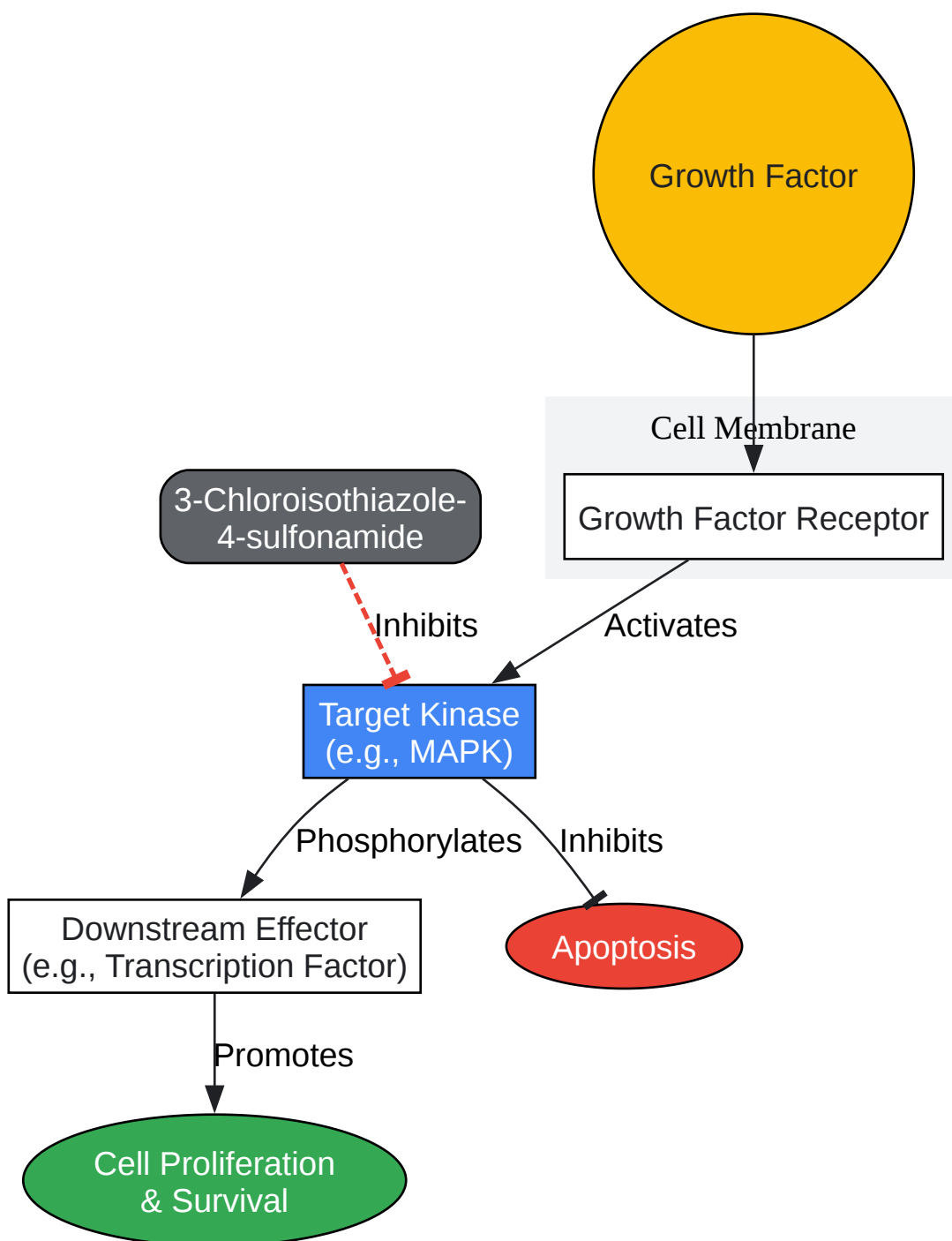
Rule/Filter	Prediction	Method/Model	Interpretation
Lipinski's Rule of 5	Yes (0 violations)	SwissADME	Good oral bioavailability potential
Ghose Filter	Yes	SwissADME	Favorable physicochemical range
Veber's Rule	Yes (TPSA < 140 Å²)	SwissADME	Good oral bioavailability potential
Bioavailability Score	0.55	SwissADME	High probability of good bioavailability

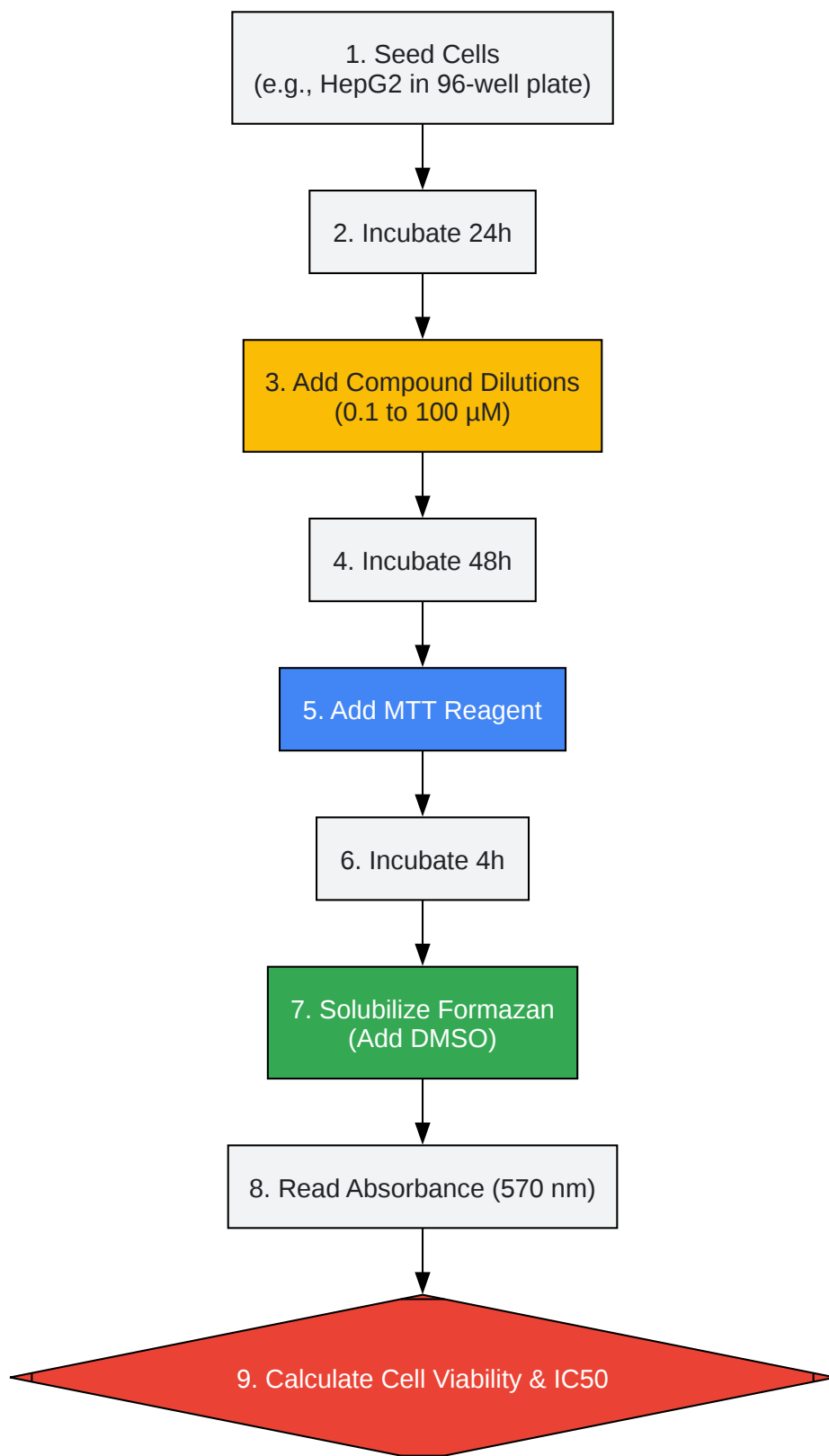
In Silico Methodologies and Workflows

The prediction of molecular properties relies on a variety of computational techniques. The general workflow involves generating a 2D or 3D representation of the molecule and using it as input for various predictive models.

General In Silico Prediction Workflow







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